6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
The compound “6-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one” belongs to the class of organic compounds known as chromenones, which are characterized by a chromene (or 2H-chromene) moiety bearing a ketone group . The piperidin-1-ylmethyl group suggests the presence of a piperidine ring, a common motif in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused six-membered benzene and pyran rings of the chromenone moiety, and the six-membered piperidine ring. The presence of the ketone group and the nitrogen atom in the piperidine ring would also be significant features .Chemical Reactions Analysis
Chromenones, being aromatic ketones, can undergo a variety of reactions. They can act as Michael acceptors in conjugate addition reactions, and can undergo nucleophilic addition at the carbonyl group . Piperidines can act as bases and nucleophiles, and can undergo reactions such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the distribution of charge can influence properties such as solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methyl-4-(piperidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-5-6-15-14(9-12)13(10-16(18)19-15)11-17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEECVRVLAKJKOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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